Methyl 2-amino-6-hydroxynicotinate
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Overview
Description
Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with an amino group, a keto group, and a carboxylate ester group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate typically involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, cyanoacetamide, and ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and elimination to form the desired pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form different pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate involves its interaction with various molecular targets. The amino and keto groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-oxo-1H-pyridine-3-carboxylate: Similar structure but with a different position of the keto group.
Ethyl 2-amino-6-oxo-1H-pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H3,8,9,10) |
InChI Key |
PQVPBCWFTDKMPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)N |
Origin of Product |
United States |
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